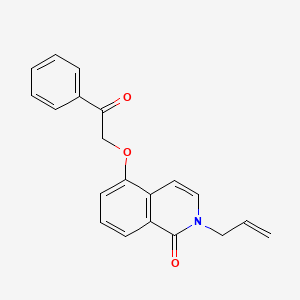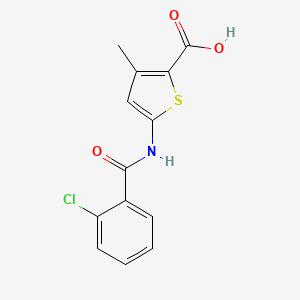
5-(2-oxo-2-phenylethoxy)-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(2-oxo-2-phenylethoxy)-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-1-one” is a complex organic compound that belongs to the class of isoquinolinones. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2-oxo-2-phenylethoxy)-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-1-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.
Introduction of the Phenylethoxy Group: This step may involve the reaction of the isoquinolinone core with a phenylacetic acid derivative under esterification conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The phenylethoxy group may participate in nucleophilic substitution reactions, where the phenyl ring could be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
“5-(2-oxo-2-phenylethoxy)-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-1-one” may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: A simpler structure with similar core features.
Quinoline: Another nitrogen-containing heterocycle with different properties.
Benzylisoquinoline: Contains a benzyl group attached to the isoquinoline core.
Uniqueness
“5-(2-oxo-2-phenylethoxy)-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-1-one” is unique due to its specific functional groups and their arrangement, which may confer distinct chemical and biological properties compared to other isoquinolinones.
Eigenschaften
IUPAC Name |
5-phenacyloxy-2-prop-2-enylisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-2-12-21-13-11-16-17(20(21)23)9-6-10-19(16)24-14-18(22)15-7-4-3-5-8-15/h2-11,13H,1,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVJZUCHXYQPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B2678072.png)
![(4-Propyl-1,2,3-thiadiazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2678074.png)

![2-(4-methoxyphenyl)-3-[2-(trifluoromethyl)benzoyl]-1,3-thiazolidine](/img/structure/B2678078.png)



![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2678086.png)

![N-Methyl-N-[2-oxo-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2678088.png)



![tert-butyl [(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/new.no-structure.jpg)
